molecular formula C15H11Cl2FN2O3 B2473666 Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate CAS No. 1798046-56-6

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate

货号 B2473666
CAS 编号: 1798046-56-6
分子量: 357.16
InChI 键: PRPWWUMJDHLYRE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate, also known as DCFPyL, is a small molecule radiotracer that has been developed for use in positron emission tomography (PET) imaging of prostate cancer. The compound binds specifically to prostate-specific membrane antigen (PSMA), a protein that is overexpressed on the surface of prostate cancer cells. This allows for the detection and localization of prostate cancer lesions, even at low levels, which can aid in diagnosis, staging, and treatment planning.

作用机制

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate binds specifically to PSMA, a transmembrane protein that is overexpressed on the surface of prostate cancer cells. The binding of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate to PSMA allows for the uptake of the compound into the cancer cells, where it accumulates and emits positrons that can be detected by PET imaging. The high specificity of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate for PSMA allows for the differentiation of prostate cancer lesions from normal tissue, enabling accurate diagnosis and staging of the disease.
Biochemical and Physiological Effects
Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate has been shown to have minimal toxicity and side effects in preclinical and clinical studies. The compound is rapidly cleared from the body, with a half-life of approximately 2 hours, minimizing radiation exposure to the patient. Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate has also been shown to have high stability and specificity for PSMA, reducing the risk of false positives or false negatives in imaging studies.

实验室实验的优点和局限性

The use of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate in PET imaging of prostate cancer offers several advantages over other imaging modalities, such as computed tomography (CT) and magnetic resonance imaging (MRI). PET imaging with Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate allows for the detection and localization of prostate cancer lesions even at low levels, enabling earlier diagnosis and more accurate staging of the disease. PET imaging also provides functional information about the cancer cells, such as their metabolic activity and proliferation rate, which can aid in treatment planning.
One limitation of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate PET imaging is its relatively low spatial resolution compared to other imaging modalities, such as MRI. This can make it more difficult to precisely localize small lesions or distinguish between benign and malignant tissue. Additionally, Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate PET imaging requires specialized equipment and expertise, which may limit its availability in some settings.

未来方向

There are several potential future directions for the use of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate in prostate cancer imaging and treatment. One area of research is the development of new PSMA-targeted radiotracers with improved properties, such as higher affinity for PSMA or longer half-lives. Another area of research is the use of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate PET imaging to monitor treatment response and guide therapy, such as by assessing changes in PSMA expression or metabolic activity of cancer cells over time. Overall, the use of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate and other PSMA-targeted radiotracers holds great promise for improving the diagnosis and treatment of prostate cancer.

合成方法

The synthesis of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate involves several steps, beginning with the preparation of the starting material, 4-fluorobenzoic acid. This is then reacted with methylamine and formaldehyde to form the intermediate, methyl 4-fluorobenzylformamide. The intermediate is then coupled with 3,6-dichloropyridine-2-carboxylic acid to form the final product, Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate. The synthesis method has been optimized to provide high yield and purity of the final product, making it suitable for use in PET imaging.

科学研究应用

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate has been extensively studied in preclinical and clinical settings for its use in PET imaging of prostate cancer. Multiple studies have demonstrated the high sensitivity and specificity of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate for detecting and localizing prostate cancer lesions, even at low levels. This has led to its approval by the US Food and Drug Administration (FDA) for clinical use in imaging of patients with suspected prostate cancer.

属性

IUPAC Name

methyl 3-[[(3,6-dichloropyridine-2-carbonyl)amino]methyl]-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FN2O3/c1-23-15(22)8-2-4-11(18)9(6-8)7-19-14(21)13-10(16)3-5-12(17)20-13/h2-6H,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPWWUMJDHLYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)CNC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。